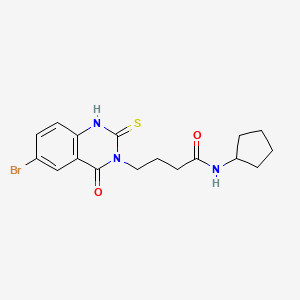

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylbutanamide

Description

This compound is a tetrahydroquinazolinone derivative featuring a 6-bromo substituent on the quinazolinone core, a 2-sulfanylidene (C=S) group at position 2, and an N-cyclopentylbutanamide side chain. The quinazolinone scaffold is pharmacologically significant due to its role in enzyme inhibition (e.g., kinases, proteases) and antimicrobial activity . The bromine atom at position 6 likely enhances electron-withdrawing effects, influencing electronic distribution and intermolecular interactions. The cyclopentyl substituent on the butanamide moiety contributes to lipophilicity, which may improve membrane permeability and metabolic stability .

Properties

IUPAC Name |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cyclopentylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN3O2S/c18-11-7-8-14-13(10-11)16(23)21(17(24)20-14)9-3-6-15(22)19-12-4-1-2-5-12/h7-8,10,12H,1-6,9H2,(H,19,22)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDONZFOJXXDCAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with isothiocyanates to form the quinazolinone core.

Attachment of the Butanamide Side Chain: The butanamide side chain is introduced through amide coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Cyclopentyl Group Addition: The final step involves the addition of the cyclopentyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylbutanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to active sites of enzymes, inhibiting their activity. The presence of the bromine and sulfur atoms may enhance binding affinity and specificity. The cyclopentyl group can influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

| Compound ID or Synonym | Substituent on Amide Nitrogen | Key Structural Features | Hypothesized Implications |

|---|---|---|---|

| Target Compound | Cyclopentyl | Aliphatic, non-polar | Enhanced lipophilicity; improved metabolic stability due to reduced oxidative metabolism |

| 892287-57-9 | 2-Methoxybenzyl | Aromatic, methoxy-substituted | Potential for π-π stacking with aromatic residues; methoxy may engage in hydrogen bonding |

| 896630-66-3 | 3-Chloro-4-fluorophenyl | Halogenated aromatic | Halogen bonding with target proteins; increased binding affinity |

| 689754-65-2 | 3-Fluorophenyl | Fluorine substituent | Enhanced electronegativity; potential for improved target selectivity |

Modifications to the Quinazolinone Core

| Compound ID or Synonym | Core Modification | Key Electronic Effects | Hypothesized Implications |

|---|---|---|---|

| Target Compound | 4-oxo, 2-sulfanylidene | Thione group (C=S) | Tautomerism between thione and thiol forms; altered hydrogen-bonding capacity |

| 892287-57-9 | 2,4-dioxo | Two carbonyl groups | Increased rigidity and planarity; stronger dipole interactions |

| 912761-80-9 | Thiophenesulfonamide | Sulfonamide linkage | Enhanced solubility; potential for ionic interactions with basic residues |

Functional Group Additions

| Compound ID or Synonym | Additional Functional Groups | Potential Role |

|---|---|---|

| 920524-34-1 | Hydroxamic acid (N-hydroxy) | Metal-chelating properties; protease inhibition |

| 66063-49-8 | Phosphorus-containing spiro | Possible role in modulating steric effects |

| 443922-16-5 | Adamantyl group | Extreme lipophilicity; blood-brain barrier penetration |

Key Research Findings and Implications

Cyclopentyl vs. Aromatic Substituents : The cyclopentyl group in the target compound likely enhances metabolic stability compared to benzyl or phenyl analogs (e.g., 892287-57-9), which are prone to oxidative degradation .

Thione vs. Carbonyl Groups : The 2-sulfanylidene moiety in the target compound may facilitate unique binding modes through thiol-mediated interactions, unlike the 2,4-dioxo analog (892287-57-9), which relies on carbonyl hydrogen bonding .

Halogen Effects : Bromine at position 6 is conserved across analogs, suggesting its critical role in electronic modulation. Fluorine and chlorine in other analogs (e.g., 896630-66-3) may enhance binding via halogen bonds .

Solubility and Bioavailability : Compounds with polar groups (e.g., sulfonamides in 912761-80-9) may exhibit improved aqueous solubility but reduced membrane permeability compared to the target compound .

Biological Activity

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylbutanamide is a novel synthetic derivative of quinazolinone that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is , with a molecular weight of 460.4 g/mol. The synthesis typically involves multiple steps starting from readily available precursors, including:

- Formation of the Quinazolinone Core: Achieved through cyclization of anthranilic acid derivatives.

- Thionation: Conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson’s reagent.

- Amidation: Coupling with cyclopentylbutanamide in the presence of coupling agents such as EDCI.

These steps allow for the introduction of various functional groups that enhance biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Properties

Recent studies have indicated that derivatives of quinazolinone, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For example, a study reported that similar compounds demonstrated low micromolar inhibitory concentrations against breast cancer cells (MCF7) and leukemia cell lines (K562) . The mechanism involves modulation of signaling pathways related to cell cycle regulation and apoptosis.

The proposed mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The bromine and thiocarbonyl groups are believed to enhance binding affinity, potentially inhibiting key enzymes involved in tumor growth and survival .

| Target | Mechanism | Effect |

|---|---|---|

| AKT Kinase | Inhibition | Decreased cell survival |

| Cyclin D1 | Downregulation | Cell cycle arrest |

| PARP | Activation leading to apoptosis | Induction of programmed cell death |

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this one have shown increased antibacterial activity compared to their analogues. The presence of electron-withdrawing groups like bromine may enhance their efficacy against bacterial pathogens .

Case Studies

- Antiproliferative Study: A recent investigation into the antiproliferative effects on MCF7 and K562 cells revealed that treatment with the compound resulted in a significant decrease in cell viability after 24 hours, indicating its potential as a therapeutic agent in oncology .

- Apoptosis Induction: Another study highlighted that the compound induced apoptosis in cancer cells by increasing cleaved PARP levels while decreasing anti-apoptotic proteins like Bcl-2, suggesting a robust mechanism for triggering programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.